molecular formula C11H11N7O2 B6101713 6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

Cat. No.: B6101713
M. Wt: 273.25 g/mol
InChI Key: UATPHLMWUWYRKW-AWNIVKPZSA-N
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Description

6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound with a triazine core

Properties

IUPAC Name

6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2/c1-7-14-10(12)16-11(15-7)17-13-6-8-2-4-9(5-3-8)18(19)20/h2-6H,1H3,(H3,12,14,15,16,17)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPHLMWUWYRKW-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine typically involves the condensation of 6-methyl-1,3,5-triazine-2,4-diamine with 4-nitrobenzaldehyde. This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazine core.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine core can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1,3,5-triazine-2,4-diamine
  • 6-methyl-2-N-[(E)-(4-chlorophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

Uniqueness

6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

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